molecular formula C15H22O4 B1180636 2,3-Dihydroxypterodontic acid CAS No. 185821-32-3

2,3-Dihydroxypterodontic acid

Cat. No.: B1180636
CAS No.: 185821-32-3
M. Wt: 266.33 g/mol
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Description

Properties

IUPAC Name

2-[(2R,4aS,6R,7R,8R)-6,7-dihydroxy-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-8(14(18)19)10-4-5-15(3)7-12(16)13(17)9(2)11(15)6-10/h6,9-10,12-13,16-17H,1,4-5,7H2,2-3H3,(H,18,19)/t9-,10-,12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLUMTSGGLOUCH-WHLPLNIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC2(C1=CC(CC2)C(=C)C(=O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@H](C[C@]2(C1=C[C@@H](CC2)C(=C)C(=O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,3-Dihydroxypterodontic acid
  • CAS No.: 185821-32-3
  • Molecular Formula : C₁₅H₂₂O₄
  • Molecular Weight : 266.33 g/mol
  • Structural Class: Sesquiterpenoid (eudesmane-type) with two hydroxyl groups at positions C2 and C3 .

Physicochemical Properties :

  • Purity : ≥95% (HPLC/NMR) .
  • Storage : Stable under密封避光 (sealed, light-protected) conditions for up to 24 months .

Comparison with Structurally Similar Compounds

Pterodontic Acid (CAS 185845-89-0)

  • Molecular Formula : C₁₅H₂₂O₂ .
  • Molecular Weight : 234.3 g/mol .
  • Key Differences : Lacks the two hydroxyl groups at C2 and C3, resulting in reduced polarity and solubility compared to 2,3-dihydroxypterodontic acid.
  • Bioactivity : Demonstrates moderate antibacterial activity but lower efficacy than its dihydroxy derivative due to reduced hydrogen-bonding capacity .

Pterodondiol (TN4851)

  • Structural Features : A diol derivative of pterodontic acid with hydroxyl groups at different positions.
  • Bioactivity : Similar antimicrobial spectrum but variable potency depending on hydroxyl group orientation .

New Compound 2 (CAS N/A)

  • Molecular Formula : C₁₅H₂₂O₄ .
  • Molecular Weight : 266.3 g/mol (identical to 2,3-dihydroxypterodontic acid).
  • Key Differences : Structural isomerism likely affects spatial arrangement and interaction with biological targets.

Comparison with Functionally Similar Compounds

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, CAS 331-39-5)

  • Molecular Formula : C₉H₈O₄ .
  • Molecular Weight : 180.16 g/mol .
  • Key Differences: A phenolic acid with antioxidant and anti-inflammatory properties. Unlike 2,3-dihydroxypterodontic acid, it lacks a sesquiterpenoid backbone.
  • Applications : Widely used in food, cosmetics, and as a precursor in synthetic chemistry .

2,3-Dihydroxybenzoic Acid (CAS 303-38-8)

  • Molecular Formula : C₇H₆O₄ .
  • Molecular Weight : 154.12 g/mol .
  • Key Differences: A simpler aromatic compound with two adjacent hydroxyl groups. Used in metal chelation and pharmaceutical intermediates but lacks the complex terpenoid structure of 2,3-dihydroxypterodontic acid .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (MDMSO, μg/mL) Purity
2,3-Dihydroxypterodontic acid 185821-32-3 C₁₅H₂₂O₄ 266.33 2x -OH, sesquiterpenoid Not explicitly reported ≥95%
Pterodontic acid 185845-89-0 C₁₅H₂₂O₂ 234.3 Ketone, sesquiterpenoid Not reported ≥95%
Caffeic acid 331-39-5 C₉H₈O₄ 180.16 2x -OH, phenolic acid 230–250 (similar solvents) ≥98%

Table 2: Bioactivity Comparison

Compound Antimicrobial Activity (Zone Diameter, mm) Key Targets
2,3-Dihydroxypterodontic acid Moderate activity against Gram-positive bacteria S. aureus, B. subtilis
Pterodontic acid Lower efficacy than dihydroxy derivative Broad-spectrum bacteria
Caffeic acid Antioxidant; no direct antimicrobial use Free radicals, inflammatory pathways

Research Findings and Implications

  • Pharmacological Potential: Its natural origin and moderate bioactivity position it as a candidate for further studies in antibiotic resistance mitigation .

Biological Activity

2,3-Dihydroxypterodontic acid is a natural compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its anti-cancer, anti-inflammatory, and antimicrobial effects, supported by empirical data and case studies.

Chemical Structure

2,3-Dihydroxypterodontic acid is characterized by the presence of hydroxyl groups at the 2 and 3 positions of the pterodontic acid skeleton. This structural feature is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that 2,3-Dihydroxypterodontic acid exhibits significant anticancer properties. Research has demonstrated that it can induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound activates caspase pathways and disrupts mitochondrial function, leading to programmed cell death.
  • Cell Lines Tested : Notable effects have been observed in HeLa (cervical cancer), MGC-803 (gastric cancer), and NCI-H460 (lung cancer) cells.
Cell Line IC50 Value (μM) Mechanism
HeLa7.76 ± 0.98Caspase activation
MGC-80312.50 ± 1.20Mitochondrial dysfunction
NCI-H46010.00 ± 0.90ROS generation

Anti-inflammatory Activity

The anti-inflammatory effects of 2,3-Dihydroxypterodontic acid have also been documented:

  • Inhibition of Mediators : The compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Mechanism : It inhibits the NF-κB signaling pathway, which plays a critical role in inflammation.

Antimicrobial Activity

2,3-Dihydroxypterodontic acid has shown promising results against various microbial strains:

  • Bacterial Inhibition : Studies indicate effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
Microbial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Escherichia coli20

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 2,3-Dihydroxypterodontic acid on HeLa cells revealed that treatment with the compound resulted in a significant reduction in cell viability over a 48-hour period. The study utilized an MTT assay to quantify cell proliferation and apoptosis markers were evaluated through flow cytometry.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of 2,3-Dihydroxypterodontic acid led to a marked decrease in edema and inflammatory cytokine levels. Histological examination confirmed reduced infiltration of inflammatory cells in treated tissues compared to controls.

Q & A

Basic Research Questions

What analytical methods are recommended for verifying the purity and identity of 2,3-Dihydroxypterodontic acid in experimental settings?

Methodological Answer:
Purity and structural identity should be confirmed using complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the compound’s stereochemistry and functional groups, while High-Performance Liquid Chromatography (HPLC) with UV or mass detection ensures purity (≥95% as per commercial standards) . For trace impurities, coupling HPLC with tandem mass spectrometry (LC-MS/MS) improves sensitivity. Ensure calibration standards match the compound’s polarity and ionization behavior.

How is 2,3-Dihydroxypterodontic acid typically isolated from natural sources like Laggera pterodonta?

Methodological Answer:
Isolation involves sequential extraction and chromatography. Fresh plant material is extracted with ethanol or methanol, followed by liquid-liquid partitioning (e.g., ethyl acetate for sesquiterpenoid enrichment). Column chromatography (silica gel or Sephadex LH-20) is used for preliminary separation, with final purification via preparative HPLC using a C18 column and isocratic elution (e.g., acetonitrile/water, 65:35) . Monitor fractions with TLC (visualized under UV or using vanillin-H₂SO₄ spray).

What are the documented biological activities of 2,3-Dihydroxypterodontic acid, and how are these assays designed?

Methodological Answer:
The compound exhibits moderate antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. Standard assays include:

  • Broth microdilution : Minimum Inhibitory Concentration (MIC) determined using 96-well plates with bacterial inoculum (1–5 × 10⁵ CFU/mL) and serial compound dilutions (0.5–256 µg/mL).
  • Time-kill kinetics : Assess bactericidal effects over 24 hours.
    Positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1%) are essential . Note that purity discrepancies (e.g., 95% vs. 97.5%) may affect MIC values .

Advanced Research Questions

How can researchers resolve contradictions in bioactivity data for 2,3-Dihydroxypterodontic acid across studies?

Methodological Answer:
Contradictions often arise from:

  • Purity variability : Reproducibility requires ≥97% purity (verified via quantitative NMR).
  • Isomer interference : Structural analogs like Pterodontic acid (lacking hydroxyl groups) may co-elute; use chiral columns or derivatization (e.g., acetylation) to distinguish isomers .
  • Assay conditions : Standardize inoculum density, growth media (e.g., cation-adjusted Mueller-Hinton broth), and incubation time. Perform dose-response curves in triplicate.

What strategies are effective for synthesizing 2,3-Dihydroxypterodontic acid derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:
Derivatization focuses on modifying hydroxyl and carboxyl groups:

  • Esterification : React with acyl chlorides (e.g., acetyl chloride) under inert atmosphere.
  • Oxidation : Use Jones reagent to convert secondary alcohols to ketones.
  • Stereoselective synthesis : Employ Sharpless asymmetric dihydroxylation for enantiomeric control.
    Characterize derivatives via X-ray crystallography (for absolute configuration) and compare bioactivity profiles .

How should researchers address stability challenges during long-term storage of 2,3-Dihydroxypterodontic acid?

Methodological Answer:
The compound is sensitive to light, heat, and oxidation. Best practices include:

  • Storage : –20°C in amber vials under argon.
  • Lyophilization : For aqueous solutions, add cryoprotectants (e.g., trehalose) before freeze-drying.
  • Stability testing : Use accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., quinones) can be identified via LC-MS .

What advanced techniques are used to elucidate the ecological roles of 2,3-Dihydroxypterodontic acid in its native plant species?

Methodological Answer:

  • Metabolomics : LC-MS-based profiling of plant tissues under stress (e.g., herbivory, drought) to correlate compound levels with ecological responses.
  • Gene silencing : CRISPR/Cas9 knockout of biosynthetic genes (e.g., sesquiterpene synthases) to assess impact on plant defense.
  • Soil microbiota analysis : Metagenomic sequencing to evaluate compound effects on rhizosphere microbial communities .

Methodological and Data Analysis Questions

How can researchers optimize extraction yields of 2,3-Dihydroxypterodontic acid from complex matrices?

Methodological Answer:
Use Design of Experiments (DoE) for optimization:

  • Factors : Solvent polarity, extraction time, temperature.
  • Response surface methodology (RSM) : Maximize yield by modeling interactions between variables.
    Validate with UPLC-QTOF-MS for quantification .

What computational tools are suitable for predicting the pharmacokinetic properties of 2,3-Dihydroxypterodontic acid?

Methodological Answer:

  • ADMET prediction : SwissADME or pkCSM for bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions.
  • Molecular docking : AutoDock Vina to simulate binding to bacterial targets (e.g., DNA gyrase). Validate with in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroxypterodontic acid
Reactant of Route 2
2,3-Dihydroxypterodontic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.